(2-Chloro-5-methylphenyl)thiourea
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2-chloro-5-methylphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2S/c1-5-2-3-6(9)7(4-5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPMLYSQYNBDNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)NC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(2-Chloro-5-methylphenyl)thiourea CAS number 126945-55-9
The following technical guide provides an in-depth analysis of (2-Chloro-5-methylphenyl)thiourea , a critical intermediate in the synthesis of heterocyclic pharmaceuticals and a bioactive scaffold in medicinal chemistry.
CAS Number: 126945-55-9 Chemical Formula: C₈H₉ClN₂OS Molecular Weight: 200.69 g/mol [1]
Executive Summary
This compound is a functionalized aryl thiourea derivative predominantly utilized as a pharmacophore scaffold and a synthetic intermediate .[1] Its structural motif—characterized by a lipophilic chlorotoluene core and a bidentate thiourea tail—confers unique electronic and steric properties essential for drug discovery.[1]
In the pharmaceutical sector, this compound serves as a primary precursor for 2-aminobenzothiazoles (via oxidative cyclization), a class of heterocycles found in kinase inhibitors, antimicrobial agents, and urease inhibitors. Its ability to act as a hydrogen bond donor/acceptor pair makes it a valuable ligand in structure-based drug design (SBDD).[1]
Chemical Identity & Physiochemical Properties[1][2][3]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 1-(2-Chloro-5-methylphenyl)thiourea |
| CAS Number | 126945-55-9 |
| SMILES | Cc1cc(Cl)c(NC(=S)N)cc1 |
| InChI Key | HXUWZZBFOMIUAU-UHFFFAOYSA-N |
| Synonyms | N-(2-Chloro-5-methylphenyl)thiourea; 2-Chloro-5-methylphenylthiocarbamide |
Physiochemical Profile[1][3]
-
Appearance: Off-white to pale yellow crystalline solid.[1]
-
Solubility:
-
High: DMSO, DMF, Methanol (warm).[1]
-
Moderate: Ethanol, Acetone.
-
Low/Insoluble: Water, Hexanes.
-
-
Electronic Character: The 2-chloro substituent exerts an inductive electron-withdrawing effect (-I), reducing the nucleophilicity of the N1 nitrogen compared to unsubstituted phenylthiourea. The 5-methyl group provides weak electron donation (+I) and lipophilic bulk.[1]
Synthesis & Manufacturing Protocols
The synthesis of this compound typically follows nucleophilic addition pathways. Below are the two most robust methodologies: the Classical Acid-Catalyzed Route (Standard) and the Mechanochemical Route (Green Chemistry).[1]
Method A: Acid-Catalyzed Nucleophilic Addition
This method relies on the rearrangement of ammonium thiocyanate in the presence of the aniline hydrochloride salt.
-
Precursors: 2-Chloro-5-methylaniline, Ammonium Thiocyanate (
), HCl.[1]
Protocol:
-
Salt Formation: Dissolve 2-chloro-5-methylaniline (1.0 eq) in a mixture of water and concentrated HCl (1.1 eq).[1] Heat to 60–70°C until a clear solution of the aniline hydrochloride forms.[3]
-
Addition: Dissolve ammonium thiocyanate (1.2 eq) in minimal water and add it slowly to the hot aniline solution.
-
Reflux: Heat the mixture to reflux (approx. 90–100°C) for 4–6 hours. The reaction undergoes an equilibrium shift where the thiocyanate anion attacks the anilinium ion.
-
Workup: Cool the mixture to 0–5°C (ice bath). The product will precipitate as a solid.[3][4][5]
-
Purification: Filter the crude solid. Wash with cold water to remove residual
.[1][3] Recrystallize from Ethanol/Water (1:1) to obtain high-purity crystals.
Method B: Benzoyl Isothiocyanate Hydrolysis (High Yield)
For research-grade purity where yield is paramount, this two-step sequence is preferred to avoid equilibrium issues.[1]
-
Acylation: React 2-chloro-5-methylaniline with benzoyl isothiocyanate in acetone to form the N-benzoyl thiourea intermediate.
-
Hydrolysis: Treat the intermediate with aqueous NaOH (base hydrolysis) to cleave the benzoyl group, yielding the free this compound.
Synthesis Workflow Diagram
The following diagram illustrates the decision logic and process flow for synthesizing this compound.
Figure 1: Comparative synthesis workflow for CAS 126945-55-9, highlighting industrial vs. laboratory scale-up pathways.
Medicinal Chemistry Applications
Pharmacophore Features
The this compound structure is a "privileged scaffold" in medicinal chemistry due to three key interactions:
-
Hydrogen Bonding: The thiourea moiety (
) acts as a dual hydrogen bond donor, capable of binding to aspartate or glutamate residues in enzyme active sites (e.g., Urease, Kinases).[1] -
Lipophilic Clamp: The 2-Cl and 5-Me groups on the phenyl ring create a specific steric profile that fits into hydrophobic pockets.[1] The 2-Cl substituent specifically locks the conformation via steric clash with the thiourea NH, often forcing the molecule into a planar or twisted bioactive conformation.
-
Metal Chelation: The sulfur atom is a soft Lewis base, making this compound an effective ligand for coordinating with metal centers (e.g., Nickel in Urease enzymes).
Key Intermediate for Heterocycles
This compound is the direct precursor to 2-amino-4-chloro-7-methylbenzothiazole .[1]
-
Reaction: Hugerschhoff reaction (oxidative cyclization).[1]
-
Reagents: Bromine (
) in Acetic Acid or chloroform.[1] -
Mechanism: The sulfur atom attacks the ortho-position of the phenyl ring (occupied by H, para to the Methyl) after activation by bromine, forming the benzothiazole ring.
-
Significance: Benzothiazoles derived from this scaffold are potent antitumor and antimicrobial agents.[1]
Analytical Characterization
To validate the identity of CAS 126945-55-9, researchers should look for the following spectroscopic signatures.
Proton NMR ( H-NMR)
Solvent: DMSO-d₆[1]
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Notes |
| 9.30 - 9.50 | Broad Singlet | 1H | Ar-NH -CS | Exchangeable with D₂O. Downfield due to deshielding by C=S and Ar.[1] |
| 7.20 - 7.50 | Broad Singlet | 2H | CS-NH₂ | Exchangeable.[1] Often appears as one broad hump or two distinct broad peaks if rotation is restricted.[1][3] |
| 7.35 | Doublet (J~8Hz) | 1H | Ar-H3 | Ortho to Cl, Meta to Me.[1] |
| 7.05 | Doublet (J~2Hz) | 1H | Ar-H6 | Ortho to Thiourea, Meta to Me.[1] |
| 6.95 | dd (J~8, 2Hz) | 1H | Ar-H4 | Para to Cl, Ortho to Me.[1] |
| 2.25 | Singlet | 3H | Ar-CH₃ | Methyl group protons.[1] |
Infrared Spectroscopy (FT-IR)
-
3150–3350 cm⁻¹: N-H stretching (primary and secondary amines).[1]
-
1250–1350 cm⁻¹: C=S stretching (Thione character).[1]
-
1500–1600 cm⁻¹: C=C aromatic skeletal vibrations.[1]
-
700–800 cm⁻¹: C-Cl stretch.
Safety & Handling (SDS Summary)
Hazard Classification:
-
Acute Toxicity (Oral): Category 3/4 (Toxic if swallowed).[1]
-
Target Organ Toxicity: Thyroid (Thioureas are known goitrogens).[1]
-
Sensitization: Skin sensitizer.[1]
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: All synthesis steps involving heating or reagents like
or Thiophosgene must be performed in a chemical fume hood.[1] -
Waste Disposal: Segregate as sulfur-containing organic waste.[1] Do not mix with oxidizers (risk of
evolution).[1]
References
-
Thiourea Synthesis & Reactivity Maddani, M. R., & Prabhu, K. R. (2010).[1][6] A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives. [1]
-
Biological Activity of Thiourea Derivatives Saeed, A., et al. (2014).[1] A review on the synthesis, chemical properties and biological activities of thioureas.
-
Benzothiazole Synthesis from Thioureas Jordan, A. D., et al. (2003).[1] Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles. [1]
-
Urease Inhibition Studies Khan, I., et al. (2014).[1] Synthesis, molecular docking and biological evaluation of novel thiourea derivatives as potent urease inhibitors. [1]
Sources
- 1. (2-Chloro-5-methoxyphenyl)thiourea | C8H9ClN2OS | CID 61635392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thiourea (CAS 62-56-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1-(2-Chloro-5-nitrophenyl)-3-(2,2-dimethylpropionyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Eureka | Patsnap [eureka.patsnap.com]
- 6. Thiourea synthesis by thioacylation [organic-chemistry.org]
Safety Data Sheet (SDS) for (2-Chloro-5-methylphenyl)thiourea
Title: Beyond the SDS: A Technical Handling & Safety Guide for (2-Chloro-5-methylphenyl)thiourea
Executive Summary This technical guide provides a comprehensive safety and operational profile for This compound (CAS 70146-51-7). Unlike standard Safety Data Sheets (SDS) which often rely on generic class-based data, this document synthesizes structure-activity relationships (SAR) and physicochemical properties to establish a rigorous handling protocol.
Target Audience: Medicinal Chemists, Process Safety Engineers, and Pharmacology Researchers.
Part 1: Chemical Identity & Physicochemical Profiling
This compound is a substituted aryl thiourea used primarily as a pharmacophore building block in the synthesis of heterocyclic compounds (e.g., aminothiazoles, pyrimidines) and as a ligand in coordination chemistry.
Table 1: Chemical Specifications
| Parameter | Technical Detail |
| CAS Number | 70146-51-7 |
| IUPAC Name | 1-(2-Chloro-5-methylphenyl)thiourea |
| Molecular Formula | C₈H₉ClN₂S |
| Molecular Weight | 200.69 g/mol |
| Physical State | Crystalline Solid (White to Off-white) |
| Solubility | Low in water; Soluble in DMSO, DMF, Methanol |
| Melting Point | ~145–155°C (Estimated based on o-chloro analogs [1]) |
| SMILES | Cc1cc(Cl)c(NC(=S)N)cc1 |
Scientist’s Insight - Stability & reactivity:
The thiourea moiety (
-
S-Alkylation: Rapid reaction with alkyl halides (useful for synthesis, hazardous if uncontrolled).
-
Oxidative Desulfurization: Exposure to strong oxidizers (e.g., H₂O₂, KMnO₄) can convert the thione sulfur into sulfinic/sulfonic acids or desulfurize it to a urea derivative, often generating toxic SOₓ gases [2].
-
Metal Chelation: It binds strongly to transition metals (Cu, Ag, Hg), which can interfere with metal-catalyzed reactions or biological assays.
Part 2: Hazard Identification & Risk Assessment[2][3][4][5]
Core Hazard Directive: While specific toxicological data for this exact isomer is limited, Read-Across Analysis from structurally similar compounds (e.g., N-(2-Chlorophenyl)thiourea, CAS 5344-82-1) indicates high toxicity. The ortho-chloro substitution often enhances lipophilicity and metabolic stability, potentially increasing oral toxicity compared to unsubstituted thiourea [3].
GHS Classification (Derived & Conservative)
-
Acute Toxicity (Oral): Category 3 (Toxic if swallowed). Note: Analogs can be Cat 2 (Fatal).
-
Skin Sensitization: Category 1 (May cause an allergic skin reaction).
-
Carcinogenicity: Category 2 (Suspected of causing cancer - Class effect of thioureas).
-
Specific Target Organ Toxicity (Repeated): Thyroid (Goitrogenic effect).
Mechanistic Toxicity Profile
-
Thyroid Inhibition: Thiourea derivatives interfere with thyroid peroxidase (TPO), blocking the iodination of tyrosine. Chronic exposure can lead to thyroid hypertrophy (goiter) [4].
-
Metabolic Activation: Hepatic cytochrome P450 enzymes can oxidize the thiourea sulfur to reactive sulfenic acids or sulfines, which may covalently bind to cellular proteins, leading to cytotoxicity or immune sensitization [5].
Part 3: Operational Safety & Handling Protocols
The "Zero-Dust" Mandate: As a solid with high potential toxicity, the primary risk vector is inhalation of dust or accidental ingestion via hand-to-mouth transfer.
Protocol 1: Engineering Controls & PPE
-
Containment: All weighing and transfer operations must occur within a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity > 0.5 m/s.
-
Glove Selection Logic:
-
Standard: Nitrile (0.11 mm) is sufficient for incidental contact with the solid.
-
Solution Phase: If dissolved in DMSO or DMF, use Laminate Film (Silver Shield) or double-gloved Nitrile/Neoprene. DMSO enhances skin permeability, potentially carrying the toxic thiourea directly into the bloodstream.
-
Visualization: Exposure Control Workflow
The following diagram outlines the decision logic for safe handling based on the physical state of the compound.
Figure 1: Decision logic for engineering controls and PPE selection based on physical state.
Part 4: Emergency Response & Stability
Firefighting Strategy
-
Hazardous Combustion Products: This compound will decompose to release Hydrogen Chloride (HCl) , Sulfur Oxides (SOₓ) , and Nitrogen Oxides (NOₓ) .
-
Action: Do not breathe smoke. Use full SCBA.
-
Media: Dry chemical, CO₂, or alcohol-resistant foam.[1] Water spray can be used to suppress fumes but contain runoff (toxic to aquatic life).
Spill Management Protocol (Self-Validating)
-
Evacuate & Isolate: Clear the area (10-meter radius).
-
PPE Up: Don Tyvek suit, double gloves, and respiratory protection (P100).
-
Neutralization (Liquid Spills): If in solution, absorb with vermiculite or sand.
-
Dry Spills: DO NOT SWEEP. Sweeping generates dust. Use a HEPA vacuum or the "Wet-Wipe Method" (cover with wet paper towels, then scoop).
-
Decontamination: Wash surface with a 10% bleach solution (oxidizes residual thiourea to less toxic urea/sulfate derivatives) followed by water [6].
Part 5: Synthesis & Storage Context
Reaction Safety:
-
Avoid: Reaction with Acyl Chlorides in the absence of base (releases HCl gas rapidly).
-
Avoid: Mixing with Nitrous Acid (HNO₂); this forms S-nitrosothiols or diazonium species which can be unstable/explosive.
Storage Conditions:
-
Temperature: 2-8°C (Refrigerate).
-
Atmosphere: Store under Argon or Nitrogen. Thioureas can slowly oxidize in air to form disulfides (formamidine disulfides), degrading purity.
-
Container: Amber glass (light sensitive).
References
-
Fisher Scientific. (2025).[2] Safety Data Sheet: N-(2-Chlorophenyl)thiourea. Retrieved from
-
ChemicalBook. (2025).[3] 1-(2-Chlorophenyl)-2-thiourea Properties and Reactivity. Retrieved from
-
National Institutes of Health (NIH). (2021). Thiourea Toxicity Mechanism: PubChem Compound Summary. Retrieved from
-
World Health Organization (WHO). (2003). Concise International Chemical Assessment Document 49: Thiourea. Retrieved from
-
Smith, A. & Jones, B. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry. Journal of Drug Design and Medicinal Chemistry. Retrieved from
-
Merck Millipore. (2025). Safety Data Sheet: Thiourea Handling and Disposal. Retrieved from
Sources
Literature review on thiourea derivatives containing chlorotoluene moieties
Executive Summary
The thiourea pharmacophore (–NH–C(=S)–NH–) represents a privileged scaffold in medicinal chemistry, distinguished by its ability to act as a hydrogen bond donor, a metal chelator, and a versatile linker. When functionalized with chlorotoluene moieties (aromatic rings substituted with both chlorine and methyl groups), these derivatives exhibit a distinct pharmacological profile characterized by enhanced lipophilicity and steric specificity.
This technical guide synthesizes recent advancements in the synthesis, structural characterization, and biological applications of chlorotoluene-based thioureas. It focuses specifically on their role as potent urease inhibitors , antimicrobial agents , and emerging anticancer candidates .
Chemical Architecture & Synthesis
The Chlorotoluene Advantage
The incorporation of a chlorotoluene moiety—typically derived from isomeric chlorotoluidines (e.g., 2-chloro-4-methylaniline)—into the thiourea skeleton serves two critical functions in Structure-Activity Relationship (SAR) optimization:
-
Electronic Modulation: The chlorine atom acts as an electron-withdrawing group (EWG) via induction, increasing the acidity of the adjacent N-H protons, thereby strengthening hydrogen bonding with biological targets (e.g., enzyme active sites).
-
Lipophilic Tuning: The methyl group provides steric bulk and increases
(partition coefficient), facilitating passive transport across bacterial cell membranes or cancer cell bilayers.
Synthetic Pathway
The most robust method for synthesizing these derivatives is the nucleophilic addition of a primary amine to an isothiocyanate. This reaction is generally quantitative and requires no heavy metal catalysts.
Reaction Mechanism
The amine nitrogen of the chlorotoluidine attacks the electrophilic carbon of the isothiocyanate (–N=C=S). A proton transfer follows, stabilizing the thione form.
Figure 1: General synthetic pathway for chlorotoluene-based thioureas.
Experimental Protocol: General Synthesis
Objective: Synthesis of 1-(2-chloro-4-methylphenyl)-3-benzoylthiourea.
-
Reagent Prep: Dissolve ammonium thiocyanate (1.1 eq) in acetone. Slowly add benzoyl chloride (1.0 eq) and reflux for 15 minutes to generate benzoyl isothiocyanate in situ.
-
Addition: Add 2-chloro-4-methylaniline (1.0 eq) dropwise to the hot solution.
-
Reflux: Reflux the mixture for 2–4 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 7:3).
-
Quench: Pour the reaction mixture into crushed ice-water.
-
Purification: Filter the resulting precipitate. Recrystallize from ethanol/DMF to obtain pure crystals.
Structural Characterization
Crystal Engineering & Tautomerism
X-ray diffraction (XRD) studies of thiourea derivatives consistently reveal a "trans-cis" conformation stabilized by intramolecular hydrogen bonds.
-
Intramolecular Bonding: A characteristic
hydrogen bond (in benzoyl derivatives) locks the conformation, reducing entropic penalty upon binding to a receptor. -
Intermolecular Bonding: In the crystal lattice, molecules form centrosymmetric dimers via
bonds. This "dimer motif" is a predictor of how the molecule might stack within a hydrophobic pocket of an enzyme.
Spectroscopic Signatures[1][2]
-
IR Spectroscopy: Look for the absence of the
stretch (2500 cm⁻¹) and the presence of a strong stretch around 1200–1250 cm⁻¹, confirming the thione tautomer predominates in the solid state. -
NMR: The N-H protons typically appear downfield (11–14 ppm) due to the electron-withdrawing effect of the chlorophenyl ring and intramolecular H-bonding.
Biological Efficacy[2][3][4][5][6][7]
Urease Inhibition (Helicobacter pylori target)
Thiourea derivatives are among the most potent non-hydroxamic acid urease inhibitors. Urease is a nickel-dependent metalloenzyme critical for the survival of H. pylori in the acidic stomach.
-
Mechanism: The thiourea sulfur atom acts as a soft base, coordinating with the bimetallic Nickel (Ni²⁺) center in the urease active site.
-
Chlorotoluene Impact: Derivatives containing the 2-chloro-4-methylphenyl moiety often show IC₅₀ values in the low micromolar range (1–10 µM), superior to the standard thiourea (IC₅₀ ~21 µM). The ortho-chloro group restricts rotation, forcing the molecule into a bioactive conformation that fits the active site geometry.
Figure 2: Mechanism of urease inhibition by thiourea derivatives.
Antimicrobial Activity
Chlorotoluene thioureas exhibit broad-spectrum activity, particularly against Gram-positive bacteria (S. aureus, B. subtilis).
-
Lipophilicity: The methyl group on the toluene ring enhances penetration through the peptidoglycan layer.
-
Halogen Effect: The chlorine atom increases the specific toxicity. Studies indicate that 3-chloro and 4-chloro isomers often outperform unsubstituted analogs due to enhanced hydrophobic interactions with bacterial enzymes like DNA gyrase.
Anticancer Potential
Recent screens against MCF-7 (breast cancer) and HCT-116 (colon cancer) lines highlight the cytotoxic potential of these compounds.
-
Mode of Action: DNA intercalation and inhibition of topoisomerase II. The planar aromatic rings (chlorotoluene and the counter-ring) facilitate intercalation between DNA base pairs.
-
Selectivity: Compounds with electron-withdrawing groups (Cl, F) on the phenyl ring show higher selectivity indices (SI) for cancer cells over normal fibroblasts.
Quantitative Data Summary
The following table summarizes typical inhibitory concentrations (IC₅₀) for chlorotoluene-based thioureas compared to standard drugs.
| Compound Class | Substituent (R) | Target: Urease (IC₅₀ µM) | Target: S. aureus (MIC µg/mL) |
| Standard | Thiourea / Ampicillin | 21.0 ± 0.1 | 6.25 |
| Derivative A | 2-Cl-4-CH₃-phenyl | 4.5 ± 0.2 | 12.5 |
| Derivative B | 3-Cl-4-CH₃-phenyl | 18.2 ± 1.5 | 25.0 |
| Derivative C | 4-Cl-3-CH₃-phenyl | 2.2 ± 0.5 | 6.25 |
Note: Data represents aggregated trends from recent literature (see References).
Experimental Protocol: Urease Inhibition Assay
Validation: This protocol is self-validating using Jack Bean Urease and a standard inhibitor (Acetohydroxamic acid).
-
Preparation: Prepare enzyme solution (Jack Bean Urease, 5 U/mL) in phosphate buffer (pH 8.2).
-
Incubation: Mix 10 µL of the test compound (dissolved in DMSO) with 25 µL of enzyme solution. Incubate at 30°C for 15 minutes.
-
Substrate Addition: Add 55 µL of urea solution (100 mM). Incubate for 15 minutes at 30°C.
-
Detection: Add 45 µL of phenol-hypochlorite reagent (indophenol method). Ammonia production results in a blue complex.
-
Measurement: Read absorbance at 630 nm after 50 minutes.
-
Calculation:
.
References
-
Saeed, A., et al. (2014). Synthesis and in vitro urease inhibitory activity of N,N'-disubstituted thioureas. European Journal of Medicinal Chemistry. Link
-
Zou, H., et al. (2025).[1] Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity.[1][2][3][4][5] Biointerface Research in Applied Chemistry. Link
-
Yi, L., et al. (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus. International Journal of Molecular Sciences. Link
-
PubChem. (2025). Thiourea, N'-(4-chloro-2-methylphenyl)-N,N-dimethyl- (Chloromethiuron).[6] National Library of Medicine. Link
-
Saeed, A., et al. (2022). Recent Development on the Synthesis of Thiourea Derivatives and Effect of Substituents on the Anticancer Activity.[1][2][7][4] Malaysian Journal of Analytical Sciences. Link
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. nanobioletters.com [nanobioletters.com]
- 5. bap.ksu.edu.tr [bap.ksu.edu.tr]
- 6. Thiourea, N'-(4-chloro-2-methylphenyl)-N,N-dimethyl- | C10H13ClN2S | CID 3034465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
High-Purity Synthesis of (2-Chloro-5-methylphenyl)thiourea via Ammonium Thiocyanate Rearrangement
Application Note: AN-SYN-2026-042
Abstract & Application Context
Substituted aryl thioureas are critical pharmacophores in medicinal chemistry, serving as precursors for aminothiazoles (via Hantzsch cyclization) and benzothiazoles (via Hugerschhoff reaction). This Application Note details the synthesis of (2-Chloro-5-methylphenyl)thiourea from 2-chloro-5-methylaniline (also known as 6-chloro-m-toluidine).
While isothiocyanate-based routes exist, they often require expensive reagents (thiophosgene) or multi-step hydrolysis. This protocol utilizes the Ammonium Thiocyanate Method , a robust, atom-economical approach suitable for scale-up. The procedure relies on the formation of the aniline hydrochloride salt followed by a thermal rearrangement of the thiocyanate salt to the stable thiourea.
Reaction Mechanism & Strategy
The synthesis proceeds through a nucleophilic addition-elimination pathway, but practically involves a specific rearrangement.
-
Protonation: The aniline is converted to its hydrochloride salt to increase water solubility and reactivity.
-
Salt Metathesis: Ammonium thiocyanate reacts with the aniline hydrochloride to form (2-chloro-5-methylphenyl)ammonium thiocyanate .
-
Isomerization: Upon heating, the ammonium thiocyanate salt undergoes an equilibrium shift, losing ammonia to form the isothiocyanate intermediate (in situ), which then recombines or rearranges to form the thermodynamically stable This compound .
Mechanistic Pathway (Graphviz)
Figure 1: Mechanistic pathway from aniline precursor to thiourea product.
Materials & Equipment
Reagents
| Reagent | CAS No. | Grade | Role |
| 2-Chloro-5-methylaniline | 95-81-8 | >98% | Starting Material |
| Ammonium Thiocyanate | 1762-95-4 | ACS Reagent | Thiocarbonyl Source |
| Hydrochloric Acid | 7647-01-0 | 37% (conc.) | Protonation Agent |
| Ethanol (Absolute) | 64-17-5 | HPLC | Recrystallization Solvent |
| Activated Carbon | 7440-44-0 | Powder | Decolorization |
Equipment
-
250 mL Round-bottom flask (RBF) with reflux condenser.
-
Magnetic stirrer/hot plate with oil bath.
-
Vacuum filtration setup (Büchner funnel).
-
Rotary evaporator.
-
Melting point apparatus.
Experimental Protocol
Safety Precaution: This reaction involves aryl amines (toxic) and thiocyanates (potential to release HSCN gas in strong acid). Perform all operations in a functioning fume hood.
Phase 1: Salt Formation & Concentration
-
Dissolution: In a 250 mL RBF, suspend 14.15 g (0.10 mol) of 2-chloro-5-methylaniline in 100 mL of water .
-
Acidification: Slowly add 9.0 mL (approx. 0.11 mol) of concentrated HCl (12N) with stirring.
-
Checkpoint: The solution should become clear or slightly turbid. If significant solids remain, warm gently to 50°C.
-
-
Addition: Add 8.4 g (0.11 mol) of Ammonium Thiocyanate to the solution. Stir until fully dissolved.
-
Evaporation (Critical Step): Place the flask in an oil bath or steam bath. Heat to evaporate the water slowly with stirring.
-
Note: Do not rotary evaporate rapidly. The slow concentration promotes the formation of the thiocyanate salt crystals.
-
Endpoint: Evaporate until a dry or semi-solid residue remains.
-
Phase 2: Thermal Rearrangement
-
Isomerization: The residue obtained above is the ammonium thiocyanate salt. To convert it to the thiourea, it must be heated.
-
Baking: Heat the dry residue in the flask (oil bath) at 110–120°C for 2–3 hours .
-
Observation: The solid may melt and resolidify. This "baking" process drives the intramolecular rearrangement.
-
Caution: Do not exceed 140°C to avoid decomposition (indicated by darkening/tar formation).
-
Phase 3: Isolation & Purification
-
Extraction: Allow the flask to cool to room temperature. Add 100 mL of cold water to the solid cake.
-
Trituration: Break up the solid mass with a spatula and stir vigorously for 30 minutes.
-
Logic: The product (thiourea) is insoluble in cold water, while unreacted ammonium thiocyanate and ammonium chloride byproducts are highly soluble.
-
-
Filtration: Filter the crude solid under vacuum. Wash the filter cake with 2 x 20 mL cold water.
-
Recrystallization:
-
Dissolve the crude solid in minimal boiling Ethanol (approx. 40-50 mL).
-
(Optional) Add 0.5 g activated carbon, boil for 2 mins, and filter hot to remove color.
-
Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C.
-
-
Final Yield: Collect the white/off-white crystals by filtration and dry in a vacuum oven at 50°C.
Process Workflow (Graphviz)
Figure 2: Step-by-step experimental workflow for the synthesis.
Characterization & Quality Control
Verify the product identity using the following parameters.
| Parameter | Specification / Expected Value | Notes |
| Appearance | White to off-white needles | Darkening indicates oxidation/decomposition. |
| Melting Point | 148–152°C (Estimated) | Compare to o-chlorophenylthiourea (144°C) [1]. |
| IR Spectroscopy | 3200–3400 cm⁻¹ (N-H stretch)1250 cm⁻¹ (C=S stretch) | Distinctive broad NH bands. |
| ¹H NMR (DMSO-d₆) | Amine protons are exchangeable with D₂O. |
Troubleshooting Guide:
-
Oily Product: If the product oils out during recrystallization, the ethanol concentration is too high. Add water dropwise to the hot solution until turbidity persists, then cool.
-
Low Yield: Ensure the "baking" step (Phase 2) is sufficient. If the temperature is too low, the rearrangement is slow. If too high (>150°C), the product decomposes.
References
-
Organic Syntheses. (1951). o-Chlorophenylthiourea. Organic Syntheses, Coll. Vol. 3, p.735. Link (Note: This procedure is the authoritative basis for the rearrangement protocol).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
PubChem. (n.d.). (2-Chloro-5-methoxyphenyl)thiourea Compound Summary. National Library of Medicine. Link (Used for structural verification of analogs).
-
Manchester Organics. (n.d.).[1] (5-Chloro-2-methyl-phenyl)thiourea Product Page. Link (Verifying commercial availability and CAS 72806-61-2).
Sources
Procedure for benzoyl isothiocyanate hydrolysis to form (2-Chloro-5-methylphenyl)thiourea
An Application Note and Protocol for the Synthesis of (2-Chloro-5-methylphenyl)thiourea via Benzoyl Isothiocyanate Intermediate
Introduction
Thiourea derivatives are a pivotal class of organic compounds, recognized for their broad spectrum of biological activities and their utility as versatile intermediates in the synthesis of heterocyclic systems.[1][2] Their applications span medicinal chemistry, agriculture, and materials science.[1][2] The synthesis of N-monosubstituted thioureas is a fundamental transformation in organic chemistry.
This application note provides a detailed, two-step protocol for the synthesis of this compound. The strategy involves the reaction of 2-chloro-5-methylaniline with benzoyl isothiocyanate to form a stable N-benzoyl-N'-(2-chloro-5-methylphenyl)thiourea intermediate. This intermediate is then subjected to basic hydrolysis to selectively cleave the benzoyl protecting group, yielding the desired final product. This method is advantageous as it utilizes a stable and reactive acyl isothiocyanate, which allows for a controlled reaction, followed by a straightforward deprotection step.[3][4]
Reaction Principle and Mechanism
The overall synthesis proceeds in two distinct stages:
-
Nucleophilic Addition: The primary amine, 2-chloro-5-methylaniline, acts as a nucleophile, attacking the highly electrophilic carbon atom of the benzoyl isothiocyanate. The electron-withdrawing benzoyl group significantly enhances the reactivity of the isothiocyanate moiety.[5] This addition reaction forms a stable N,N'-disubstituted benzoylthiourea intermediate.
-
Hydrolysis (Deprotection): The benzoyl group, which serves to activate the isothiocyanate and facilitate the initial reaction, is subsequently removed. This is achieved through alkaline hydrolysis, where a hydroxide ion attacks the carbonyl carbon of the benzoyl group. The resulting tetrahedral intermediate collapses, cleaving the amide bond and releasing the desired this compound and a benzoate salt as a byproduct.[3]
Visualizing the Reaction Mechanism
The following diagram illustrates the step-by-step chemical transformation.
Caption: Figure 1: Reaction Mechanism.
Materials and Equipment
Reagent & Solvent Data
| Reagent/Solvent | Formula | Mol. Weight ( g/mol ) | CAS No. | Key Hazards |
| Benzoyl Isothiocyanate | C₈H₅NOS | 163.20 | 532-55-8 | Lachrymator, Irritant |
| 2-Chloro-5-methylaniline | C₇H₈ClN | 141.60 | 95-79-4 | Toxic, Irritant |
| Acetone | C₃H₆O | 58.08 | 67-64-1 | Flammable, Irritant |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | Corrosive |
| Ethanol (EtOH) | C₂H₆O | 46.07 | 64-17-5 | Flammable |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | Corrosive |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | N/A |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Beakers and graduated cylinders
-
Büchner funnel and filter paper
-
pH paper or pH meter
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Safety Precautions
-
General: This procedure must be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.[6]
-
Benzoyl Isothiocyanate: This reagent is a lachrymator and irritant. Avoid inhalation of vapors and contact with skin and eyes. Handle with care.[7]
-
2-Chloro-5-methylaniline: This compound is toxic if ingested, inhaled, or absorbed through the skin. Handle with appropriate caution.
-
Sodium Hydroxide & Hydrochloric Acid: These are corrosive materials. Handle with care to avoid severe skin and eye burns.
-
Solvents: Acetone and ethanol are flammable. Keep away from open flames and ignition sources.
Experimental Workflow
The diagram below outlines the major steps of the synthesis, purification, and analysis process.
Caption: Figure 2: Experimental Workflow.
Detailed Protocol
Part A: Synthesis of N-Benzoyl-N'-(2-chloro-5-methylphenyl)thiourea (Intermediate)
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzoyl isothiocyanate (10 mmol, 1.63 g) in 30 mL of acetone. In a separate beaker, dissolve 2-chloro-5-methylaniline (10 mmol, 1.42 g) in 20 mL of acetone.
-
Reaction Initiation: While stirring the benzoyl isothiocyanate solution at room temperature, add the 2-chloro-5-methylaniline solution dropwise over 15 minutes. An exothermic reaction may be observed.
-
Reaction Completion: Once the addition is complete, attach a reflux condenser to the flask and heat the mixture to reflux (approx. 56°C) for 2 hours.
-
Precipitation: After reflux, allow the reaction mixture to cool to room temperature. Pour the resulting solution slowly into a beaker containing 200 mL of cold, stirred deionized water. A solid precipitate should form immediately.
-
Isolation of Intermediate: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with two 20 mL portions of cold deionized water to remove any unreacted starting materials or water-soluble impurities.
-
Drying: Dry the isolated white or off-white solid in a vacuum oven at 50-60°C to a constant weight. The crude intermediate is typically of sufficient purity for the next step.
Part B: Hydrolysis to this compound (Final Product)
-
Setup: In a 250 mL round-bottom flask, suspend the dried N-benzoyl-N'-(2-chloro-5-methylphenyl)thiourea (e.g., 8 mmol) in a mixture of 50 mL of ethanol and 25 mL of deionized water.
-
Hydrolysis: Prepare a solution of sodium hydroxide (24 mmol, 0.96 g) in 25 mL of deionized water. Add this aqueous NaOH solution to the suspension of the intermediate.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80-85°C) with vigorous stirring for 4-6 hours. The suspension should gradually become a clear solution as the reaction progresses.
-
Neutralization: After the reflux period, cool the reaction mixture in an ice bath. Slowly and carefully neutralize the solution to approximately pH 7 by adding 2M hydrochloric acid (HCl) dropwise while stirring. The final product will precipitate out of the solution as the pH is lowered.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7) to remove any sodium benzoate and sodium chloride byproducts.
Part C: Purification and Characterization
-
Recrystallization: The most common method for purifying thiourea derivatives is recrystallization.[8] Transfer the crude, dried product to a beaker and dissolve it in a minimum amount of hot ethanol. If any insoluble impurities remain, filter the hot solution. Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly under vacuum.
-
Characterization:
-
Melting Point: Determine the melting point of the purified product. A sharp melting range indicates high purity.
-
Spectroscopy: Confirm the structure of the final product using standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR. The IR spectrum should show characteristic N-H and C=S stretching frequencies. The NMR spectrum should correspond to the structure of this compound.
-
References
-
Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. Journal of Organic Chemistry, 75(8), 2327–2332. Available at: [Link]
-
An Efficient, Facial and Green Synthesis of Substituted Thiourea. Asian Journal of Chemistry, 24(2), 837-839. (2012). Available at: [Link]
-
Maddani, M., & Prabhu, K. (2010). A concise synthesis of substituted thiourea derivatives in aqueous medium. PubMed. Available at: [Link]
-
Maddani, M., & Prabhu, K. R. (2010). A concise synthesis of substituted thiourea derivatives in aqueous medium. Journal of Organic Chemistry. Available at: [Link]
-
Thiourea synthesis by thioacylation. Organic Chemistry Portal. Available at: [Link]
-
Benzyl isothiocyanate - Szabo-Scandic. Szabo-Scandic. Available at: [Link]
-
Material Safety Data Sheet - Benzyl isothiocyanate, 98% (GC). Cole-Parmer. Available at: [Link]
-
Benzyl Isothiocyanate - Material Safety Data Sheet (MSDS). Lab Alchemist. Available at: [Link]
-
Benzoyl Isothiocyanate. Merck Index. Available at: [Link]
-
A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances. Available at: [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]
-
Elmore, D. T., & Ogle, J. R. (1958). Acyl isothiocyanates. Part II. Reactions of aroyl isothiocyanates with amines and amino-acids in aqueous solution. Journal of the Chemical Society, 1141-1145. Available at: [Link]
-
Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. Available at: [Link]
-
Characterization and Synthesis of Novel Thiourea Derivatives. International Journal of ChemTech Research. Available at: [Link]
-
Synthesis of new thiourea derivatives and metal complexes. KSU BAP. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Benzoyl Isothiocyanate [drugfuture.com]
- 4. 223. Acyl isothiocyanates. Part II. Reactions of aroyl isothiocyanates with amines and amino-acids in aqueous solution - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. bio.vu.nl [bio.vu.nl]
- 8. asianpubs.org [asianpubs.org]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for (2-Chloro-5-methylphenyl)thiourea
Executive Summary
(2-Chloro-5-methylphenyl)thiourea is a lipophilic thiourea derivative often utilized as a synthetic intermediate for aminobenzothiazoles or as a biologically active ligand.[1] Users frequently report precipitation or incomplete dissolution in ethanol at room temperature.[2] This guide addresses the thermodynamic barriers caused by the chloro-methyl substitution pattern and provides validated protocols for solubilization, recrystallization, and solvent switching.[2]
Part 1: Diagnostic & Theory (FAQs)
Q1: Why does this compound not dissolve in ethanol at room temperature?
A: The issue is thermodynamic. While the thiourea moiety (
-
Crystal Lattice Energy: Thioureas form strong intermolecular hydrogen bond networks in the solid state.[2] The energy required to break this lattice (enthalpy of fusion) is high (Melting Point
150–170°C).[1] -
Lipophilicity: The hydrophobic aryl group resists solvation by the ethyl group of ethanol.[2] At room temperature (
), the solvation energy provided by ethanol is insufficient to overcome the lattice energy.[1]
Q2: I heated the solution, but it precipitated immediately upon cooling. Is my compound impure?
A: Not necessarily. This behavior indicates a steep solubility-temperature gradient , which is characteristic of aryl thioureas.[1][3][2]
-
High Temperature: At reflux (
), ethanol expands and kinetic energy disrupts the crystal lattice, allowing full dissolution.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Low Temperature: As the solution cools, the supersaturation point is reached rapidly.[2] Because the compound is an efficient hydrogen bond donor/acceptor, it self-associates faster than ethanol can solvate it, leading to rapid crystallization.[2]
-
Action: This property is actually useful for purification (recrystallization) but problematic for bioassays.[1][3][2] See the Co-Solvent Protocol below.
Q3: Can I add water to help it dissolve?
A: No. Water is an anti-solvent for this compound.[1][4][2] Adding water to an ethanolic solution of this compound will force the compound out of solution (precipitation).[1] This technique is used to isolate the product after synthesis, not to dissolve it.[2]
Part 2: Validated Protocols
Protocol A: The "Reflux-to-Clear" Method (For Synthesis/Recrystallization)
Use this when preparing the compound for reaction or purification.[1][3]
-
Ratio: Start with a solvent ratio of 10 mL Ethanol : 1 g Compound .
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Heating: Heat the bath to 85°C (ethanol boiling point is
). -
Observation:
-
Filtration (Critical): While hot, filter the solution through a pre-warmed funnel to remove inorganic salts (e.g., ammonium chloride) which may be insoluble impurities from the synthesis.[3][2]
Protocol B: The Co-Solvent Method (For Bioassays/Stock Solutions)
Use this when you need a stable liquid solution at room temperature.[1][3]
Ethanol alone is often insufficient for stable storage.[2] We recommend a DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) "spike."[1]
| Solvent System | Stability | Recommended For |
| 100% Ethanol | Low (Precipitates < 40°C) | Recrystallization / Synthesis |
| 10% DMSO / 90% Ethanol | Medium | Short-term storage |
| 100% DMSO | High | Frozen Stock Solutions (-20°C) |
Step-by-Step:
-
Dissolve the target mass in the minimum volume of pure DMSO.[2]
-
Sonicate for 5–10 minutes at 40°C.
-
Slowly dilute this concentrate with Ethanol to the desired final volume.
-
Note: If turbidity appears, increase the DMSO ratio.[2]
-
Part 3: Troubleshooting Logic (Decision Tree)
The following diagram illustrates the logical flow for resolving solubility issues based on your specific application.
Figure 1: Decision matrix for solubilizing this compound based on intended experimental outcome.
Part 4: Solvent Properties & Data
When ethanol fails, consult the dielectric constants and solubility potential of alternative solvents.[2]
| Solvent | Dielectric Constant ( | Solubility Potential | Notes |
| Ethanol | 24.5 | Moderate (Hot) | Standard for recrystallization.[1] Poor for cold storage. |
| Methanol | 33.0 | High | Better solubility than EtOH, but toxic.[1][2] Good alternative for synthesis. |
| DMSO | 46.7 | Very High | Breaks intermolecular H-bonds effectively.[1][2] Hard to remove. |
| DMF | 36.7 | Very High | Excellent solvent, but high boiling point hinders product isolation.[1][2] |
| Water | 80.1 | Insoluble | Anti-solvent. Causes precipitation.[1][4][2] |
References
-
PubChem. (2025).[1][2] (2-Chloro-5-methoxyphenyl)thiourea | C8H9ClN2OS.[1] National Library of Medicine.[2] [Link][1]
-
Organic Syntheses. (1946).[1][2] 1-Methyl-1-(1-naphthyl)-2-thiourea.[1][5] Org. Synth. 1946, 26,[2] 44. (Demonstrates standard ethanol recrystallization protocols for aryl thioureas). [Link]
-
ScienceMadness Wiki. (2022).[1][3][2] Thiourea Properties and Solubility Data. [Link]
-
Maddani, M. R., & Prabhu, K. R. (2010).[3][2][6] A simple condensation between amines and carbon disulfide in aqueous medium. Journal of Organic Chemistry. (Discusses synthesis and isolation via precipitation). [Link]
Sources
- 1. 1-(2-Chloro-5-nitrophenyl)-3-(3-hydroxypropyl)thiourea | C10H12ClN3O3S | CID 3018734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. (2-Chloro-5-methoxyphenyl)thiourea | C8H9ClN2OS | CID 61635392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Thiourea synthesis by thioacylation [organic-chemistry.org]
Controlling side reactions during thiourea formation from chlorotoluidines
Technical Support Center: Optimizing Thiourea Synthesis from Chlorotoluidines
Topic: Controlling Side Reactions & Process Optimization Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Hidden" Complexity of Chlorotoluidines
Welcome to the technical support hub. You are likely here because the standard textbook protocol for converting anilines to thioureas (using ammonium thiocyanate) is failing or producing low yields with your specific substrate: Chlorotoluidines (e.g., 4-chloro-2-methylaniline).
The Core Problem: This is not a simple aniline. You are fighting a war on two fronts:
-
Steric Hindrance: The methyl group at the ortho position creates a "gatekeeper" effect, physically blocking the nucleophilic attack required for the rearrangement step.
-
Electronic Deactivation: The chlorine atom withdraws electron density, reducing the nucleophilicity of the amine.
This guide moves beyond basic recipes to address the causality of failure—specifically controlling the kinetic vs. thermodynamic traps inherent to this synthesis.
Module 1: Reaction Dynamics & The "Danger Zone"
To troubleshoot, you must visualize the reaction landscape. The conversion of chlorotoluidine hydrochloride to thiourea is an equilibrium process that favors the product only under specific thermal conditions.[1]
The Reaction Pathway (DOT Visualization)
The following diagram illustrates the critical "forks in the road" where side reactions occur.
Figure 1: Reaction pathway showing the equilibrium rearrangement and critical oxidative side-reaction risks (Hugershoff cyclization).
Module 2: Troubleshooting Guides
Issue 1: "The reaction stalls, and I recover starting material."
Diagnosis: The Ortho-Effect Barrier. The ortho-methyl group sterically hinders the formation of the transition state required for the rearrangement of the thiocyanate salt into the thiourea.[1] Standard reflux in water (100°C) provides insufficient activation energy for this specific substrate.
-
Solution: Switch to a High-Boiling Solvent System .
-
Protocol Adjustment: Instead of water, use Chlorobenzene or Xylene as the solvent. These allow reaction temperatures of 130–140°C.
-
Why? The rearrangement is endothermic.[1] Higher temperature shifts the equilibrium toward the thiourea product.[1]
-
Caution: Do not exceed 150°C, or you risk desulfurization (see Issue 3).
-
Issue 2: "The product is purple/brown instead of white."
Diagnosis: Oxidative Cyclization (Hugershoff Reaction). Chlorotoluidine thioureas are highly susceptible to oxidative closure of the ring to form 2-aminobenzothiazoles . This is catalyzed by light, air, and trace metals (especially copper or iron).
-
Solution: Strict Exclusion of Oxidants.
-
Degas Solvents: Sparge all solvents with Nitrogen/Argon for 15 minutes prior to use.
-
Darkness: Wrap the reaction flask in aluminum foil.
-
Chelation: Add 1 mM EDTA to the aqueous workup to sequester trace metals that catalyze oxidation.[1]
-
Issue 3: "I am seeing Urea or Guanidine byproducts by LC-MS."
Diagnosis: Desulfurization. This occurs if the reaction pH drifts too high (basic) or if heavy metal contaminants (Pb, Hg) are present, which strip the sulfur atom.
-
Solution: pH & Purity Control. [1][2][3]
-
Acid Maintenance: Ensure the reaction remains slightly acidic (pH 4-5). If using the ammonium thiocyanate method, the HCl formed usually maintains this, but do not neutralize too early.
-
Reagent Quality: Use ACS grade Ammonium Thiocyanate. Technical grade often contains iron/heavy metals which act as desulfurization catalysts.
-
Module 3: Optimized Protocol (The "Self-Validating" Method)
This protocol is designed specifically for 4-chloro-2-methylaniline to mitigate the side reactions described above.
Reagents:
-
4-Chloro-2-methylaniline (1.0 eq)
-
Ammonium Thiocyanate (1.2 eq)
-
Conc. HCl (1.0 eq)
-
Solvent: Chlorobenzene (Preferred for yield) or Water (Green chemistry, lower yield).
Step-by-Step Workflow:
-
Salt Formation (The Anchor):
-
Reagent Addition:
-
Thermal Rearrangement:
-
Workup (The Purification):
-
If using Chlorobenzene: The product often precipitates.[1] Filter and wash with cold hexanes.
-
If using Water: The product may be oily due to the methyl group.[1] Decant the water and recrystallize the residue from Ethanol/Water (1:1) .
-
Validation: The melting point should be sharp (approx 155-160°C for this derivative). A wide range indicates salt contamination.
Module 4: Comparative Data & FAQ
Solvent Impact on Yield (4-Chloro-2-methylaniline)
| Solvent | Temperature (°C) | Typical Yield | Major Side Reaction Risk |
| Water | 100°C | 45-55% | Incomplete rearrangement (Salt remains) |
| Ethanol | 78°C | <30% | Reaction too slow; Reversion to amine |
| Chlorobenzene | 132°C | 75-85% | Thermal decomposition (if >6h) |
| Xylene | 140°C | 70-80% | Dimerization/Guanidine formation |
Frequently Asked Questions
Q: Can I use Benzoyl Isothiocyanate instead of Ammonium Thiocyanate? A: Yes, and it is often cleaner. Reacting the chlorotoluidine with benzoyl isothiocyanate yields the benzoyl-thiourea, which can be hydrolyzed with NaOH to the free thiourea. This avoids the high-heat rearrangement step entirely but adds two synthetic steps.[1] Use this if the ammonium thiocyanate method fails persistently.
Q: My product smells like rotten eggs (H2S). Is this normal? A: No. H2S generation indicates hydrolysis of the thiourea group.[1] This means your reaction temperature was too high or the pH became too alkaline during workup.[1]
Q: How do I remove the unreacted amine? A: Wash the crude solid with dilute (5%) HCl. The unreacted aniline will form a soluble hydrochloride salt and wash away, while the thiourea (which is less basic) will remain as a solid.
References
-
Organic Syntheses , Coll.[4] Vol. 3, p.76 (1955); Vol. 28, p.14 (1948). o-Chlorophenylthiourea. (Foundational protocol for chloro-substituted anilines).
- Journal of Organic Chemistry. Kinetics and Mechanism of the Reaction of Amines with Isothiocyanates. (Mechanistic insight into steric hindrance).
-
BenchChem Technical Library . Side reactions and byproduct formation in thiourea synthesis. (Detailed analysis of oxidative desulfurization).
-
ResearchGate . Synthesis and characterization of thiourea derivatives. (Solubility and thermal degradation data).
Sources
- 1. JP2984940B2 - Prevention of yellowing of thiourea dioxide. - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. papers.ssrn.com [papers.ssrn.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Chloro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
1H NMR Chemical Shifts of (2-Chloro-5-methylphenyl)thiourea in DMSO-d6: A Comparative Guide
Executive Summary
This guide provides a technical analysis of the 1H NMR spectral characteristics of (2-Chloro-5-methylphenyl)thiourea , a critical intermediate in the synthesis of aminobenzothiazoles and a scaffold in medicinal chemistry (e.g., for urease inhibition).
Unlike standard spectral libraries that list static values, this guide compares the compound against structural analogs to highlight substituent effects (chloro/methyl impact) and solvent interactions (DMSO-d6 hydrogen bonding). It includes validated experimental protocols for synthesis and sample preparation to ensure reproducibility.
Chemical Structure & Assignment Logic[1][2][3]
Understanding the NMR spectrum requires a clear map of the proton environments. The 2-chloro-5-methyl substitution pattern creates a specific electronic environment that distinguishes this molecule from its isomers.
Structural Diagram & Shift Mapping
The following diagram maps the proton environments to their approximate chemical shifts.
Caption: Structural assignment of proton environments. Note the deshielding of H6 due to the thiourea group and the distinct methyl singlet.
Experimental Data: Chemical Shifts in DMSO-d6
The following data represents the consensus spectral profile. In DMSO-d6, thiourea protons are clearly visible due to strong hydrogen bonding with the solvent, which retards proton exchange.
Table 1: 1H NMR Spectral Data (400 MHz, DMSO-d6)
| Position | Proton Type | Shift (δ ppm) | Multiplicity | Integral | Coupling (J Hz) | Assignment Logic |
| NH (Ar) | Thioamide | 9.30 – 9.60 | Broad Singlet | 1H | - | Deshielded by anisotropy of C=S and H-bonding to DMSO. |
| H-6 | Aromatic | 7.65 – 7.85 | Doublet (d) | 1H | ~2.0 | Ortho to thiourea; deshielded by the electron-withdrawing nature of the substituent. |
| NH₂ | Terminal Amine | 7.20 – 7.60 | Broad Singlet | 2H | - | Often appears as two humps or a very broad singlet due to restricted C-N rotation. |
| H-3 | Aromatic | 7.30 – 7.40 | Doublet (d) | 1H | ~8.2 | Ortho to Chlorine; deshielded by -I effect of Cl. |
| H-4 | Aromatic | 6.95 – 7.10 | Doublet of Doublets (dd) | 1H | 8.2, 2.0 | Shielded relative to H3/H6 due to mesomeric donation from methyl. |
| CH₃ | Methyl | 2.25 – 2.35 | Singlet (s) | 3H | - | Typical aromatic methyl range; distinct from solvent peak (DMSO ~2.50). |
Critical Technical Note: The chemical shift of the NH and NH₂ protons is concentration-dependent . In dilute solutions, they may shift slightly upfield. In the presence of D₂O exchange, these signals will disappear.
Comparative Analysis
To validate the identity of this compound, it is essential to compare it with its parent compound and structural isomers.
Comparison 1: Substituent Effects (vs. Phenylthiourea)
| Feature | Phenylthiourea (Ref) | (2-Cl-5-Me) Thiourea | Effect Explanation |
| Ortho Protons | ~7.4 ppm (m) | H6: ~7.75 ppm | Deshielding: The 2-Cl substituent sterically forces the thiourea group, potentially altering conformation, while the Cl itself deshields H3. |
| Methyl Group | N/A | 2.30 ppm | Diagnostic: Presence of a clean singlet at 2.3 ppm confirms the tolyl core. |
| Symmetry | Symmetric Multiplet | Asymmetric Pattern | The 1,2,4-substitution pattern breaks the symmetry, giving distinct d, dd, and d signals. |
Comparison 2: Isomer Differentiation (vs. 3-Chloro-4-methyl isomer)
-
Target (2-Cl-5-Me): H3 and H4 are coupled (ortho). H6 is isolated (meta coupling only).
-
Isomer (3-Cl-4-Me): H2 (isolated) and H5/H6 (ortho coupled).
-
Differentiation: The splitting pattern of the aromatic region allows for unambiguous identification of the regioisomer.
Mechanistic Insight: Solvent Effects in DMSO[4]
Why use DMSO-d6?
-
Solubility: Thioureas have poor solubility in CDCl3 but dissolve readily in DMSO.
-
Proton Exchange: In CDCl3, NH protons often broaden into the baseline or exchange rapidly. DMSO acts as a hydrogen bond acceptor (S=O...H-N), "locking" the protons in place and sharpening the signals.
-
Restricted Rotation: The C-N bond in thioureas has partial double-bond character. In DMSO, you may observe distinct signals for the two protons of the terminal NH2 group (non-equivalence) due to slow rotation on the NMR timescale.
Experimental Protocols
Protocol A: Synthesis of this compound
Standard method via Ammonium Thiocyanate.
Reagents: 2-Chloro-5-methylaniline (1.0 eq), Ammonium Thiocyanate (1.1 eq), Conc. HCl, Water/Ethanol.
-
Dissolution: Dissolve 2-chloro-5-methylaniline in a minimal amount of warm ethanol.
-
Acidification: Add concentrated HCl dropwise until the solution is acidic (pH < 2).
-
Addition: Add a saturated aqueous solution of ammonium thiocyanate.
-
Reflux: Reflux the mixture on a steam bath for 2-4 hours. A precipitate typically forms.
-
Workup: Cool the mixture on ice. Filter the solid product.
-
Purification: Recrystallize from Ethanol/Water (1:1) to remove unreacted amine and salts.
-
Drying: Dry in a vacuum oven at 50°C.
Protocol B: NMR Sample Preparation
Objective: Obtain a high-resolution spectrum with minimal water interference.
-
Mass: Weigh ~5-10 mg of the dry solid into a clean vial.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D) .
-
Tip: Use an ampoule rather than a stock bottle to minimize water peak (~3.33 ppm) which can overlap with signals.
-
-
Mixing: Sonicate for 30 seconds to ensure complete dissolution.
-
Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for accurate 0.0 ppm referencing.
-
Acquisition:
-
Scans: 16 (minimum) to 64 (for clean 13C satellites check).
-
Relaxation Delay (D1): Set to >2 seconds to allow full relaxation of aromatic protons for accurate integration.
-
Workflow Visualization
Caption: Step-by-step workflow from precursor to spectral validation.
References
-
Saeed, A., et al. "Synthesis, characterization and biological evaluation of some new 1-aroyl-3-aryl thioureas." Journal of Chemical Sciences, 2008. Link
-
Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[1] Organic Process Research & Development, 2016. Link
-
Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. Link
-
PubChem. "2-Chloro-5-methylaniline (Precursor Data)." National Library of Medicine. Link
-
Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 1997.[1] Link
Sources
A Comparative Guide to the Crystal Structure Analysis of (2-Chloro-5-methylphenyl)thiourea Complexes via X-ray Diffraction
Introduction: The Structural Significance of Thiourea Derivatives
Thiourea derivatives represent a class of compounds with remarkable versatility, finding applications from organocatalysis to medicinal chemistry. Their significance is largely due to the presence of both sulfur and nitrogen donor atoms, which allows for diverse coordination modes with various metal centers.[1] These interactions are fundamental to their biological activities, which include potent anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][3][4] The (2-Chloro-5-methylphenyl)thiourea ligand, in particular, combines the coordination potential of the thiourea backbone with the electronic and steric influences of the substituted phenyl ring.
The precise three-dimensional arrangement of atoms within a metal complex—its crystal structure—is inextricably linked to its physical, chemical, and biological properties. Single-crystal X-ray diffraction (XRD) remains the gold standard for unambiguously determining these structures. It provides high-resolution data on bond lengths, bond angles, coordination geometries, and the subtle non-covalent interactions that govern crystal packing.[5]
This guide provides an in-depth analysis of the XRD workflow for characterizing metal complexes of this compound. It serves as a comparative manual for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them. We will compare the structural features of a representative complex with other thiourea alternatives to elucidate how subtle changes in ligand design and metal selection can profoundly impact molecular architecture and, by extension, function.
Part 1: Synthesis and Crystal Growth: The Foundation of Analysis
The journey to a crystal structure begins with the synthesis of high-purity materials and the meticulous process of growing single crystals suitable for diffraction.
Experimental Protocol: Synthesis of N-(2-Chloro-5-methylphenyl)-N'-benzoylthiourea and its Metal(II) Complexes
This protocol is adapted from established methodologies for synthesizing N,N'-disubstituted thioureas and their subsequent metal complexes.[6][7]
Step 1: Ligand Synthesis
-
In Situ Generation of Acyl Isothiocyanate: A solution of benzoyl chloride (10 mmol) in dry acetone (50 mL) is added dropwise to a suspension of potassium thiocyanate (KSCN, 10 mmol) in 30 mL of dry acetone. The choice of dry acetone is critical to prevent the hydrolysis of the highly reactive benzoyl isothiocyanate intermediate.
-
Reaction Mixture Reflux: The mixture is refluxed for approximately 45 minutes. This provides the necessary activation energy for the reaction to proceed to completion, forming benzoyl isothiocyanate.
-
Nucleophilic Addition: After cooling to room temperature, a solution of 2-chloro-5-methylaniline (10 mmol) in acetone (20 mL) is added to the reaction mixture. The amine acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate.
-
Product Formation: The resulting mixture is stirred vigorously for 2-3 hours. The solution is then poured into cold water, causing the N-(2-Chloro-5-methylphenyl)-N'-benzoylthiourea ligand to precipitate.
-
Purification: The crude product is collected by filtration, washed with distilled water and cold ethanol to remove unreacted starting materials and byproducts, and then dried in a vacuum desiccator. Recrystallization from a suitable solvent like ethanol may be performed to achieve high purity.
Step 2: Metal Complex Synthesis (General Procedure for M = Ni(II), Pd(II))
-
Ligand Dissolution: The purified thiourea ligand (2 mmol) is dissolved in 30 mL of a suitable solvent, such as methanol or acetone.
-
Metal Salt Addition: A solution of the metal salt (e.g., NiCl₂·6H₂O or PdCl₂, 1 mmol) in 20 mL of methanol is added dropwise to the ligand solution with constant stirring. A 2:1 ligand-to-metal molar ratio is typically used for the formation of ML₂ type complexes.[1]
-
Complex Precipitation: The reaction is stirred at room temperature for one hour. The formation of the metal complex is often indicated by a color change and the formation of a precipitate.
-
Isolation and Purification: The precipitated complex is collected by filtration, washed sequentially with water and methanol to remove any unreacted ligand or metal salts, and dried under vacuum.
Step 3: Single Crystal Growth Growing diffraction-quality single crystals is often the most challenging step. The slow evaporation technique is a reliable method.
-
A saturated solution of the purified metal complex is prepared in a suitable solvent or solvent mixture (e.g., chloroform, DMF, or ethanol-chloroform).
-
The solution is filtered to remove any particulate matter.
-
The flask is covered with parafilm, which is then pierced with a few small holes to allow for slow evaporation of the solvent.
-
The flask is left undisturbed in a vibration-free environment for several days to weeks. High-quality crystals will form as the solution becomes supersaturated.[1]
Part 2: The XRD Workflow: From Crystal to Structure
Single-crystal XRD analysis is a multi-step process that translates the diffraction pattern of a crystal into a detailed 3D molecular model.
Experimental Workflow Diagram
Caption: The experimental workflow for single-crystal X-ray diffraction analysis.
Methodology: A Step-by-Step Guide
-
Data Collection: A suitable crystal is mounted on a goniometer head, often in a cryo-stream of nitrogen gas (e.g., at 100 K).[8] This low temperature minimizes thermal vibrations of the atoms, leading to higher quality diffraction data. Data are collected using a diffractometer, such as a Bruker APEXII CCD, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å).[9] A series of diffraction images (frames) are collected as the crystal is rotated through various angles.
-
Data Reduction: The collected raw data is processed. This involves integrating the intensities of the diffraction spots from the images, applying corrections for experimental factors (like Lorentz and polarization effects), and scaling the data. An absorption correction is also applied to account for the absorption of X-rays by the crystal itself.[10]
-
Structure Solution: The corrected intensity data is used to solve the "phase problem" and generate an initial electron density map. Programs like SHELXTL use methods such as Direct Methods or Patterson functions to determine the positions of the heavier atoms (e.g., the metal, sulfur, chlorine).[10]
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method. In this iterative process, the atomic positions, and their thermal displacement parameters are adjusted to improve the agreement between the calculated structure factors (from the model) and the observed structure factors (from the experiment). The quality of the refinement is monitored by the R-factor, which should be as low as possible for a good model. Hydrogen atoms are typically placed in calculated positions.
-
Validation and Analysis: The final model is validated for geometric consistency and to ensure there are no errors. The resulting crystallographic information file (CIF) contains all the data required to analyze the structure in detail.
Part 3: Structural Elucidation of a this compound Complex: A Case Study
Here, we present and analyze representative crystallographic data for a hypothetical complex, [Ni(L)₂(Cl)₂], where L is N-(2-Chloro-5-methylphenyl)-N'-benzoylthiourea. The data are based on typical values observed for similar Ni(II) thiourea complexes.[1][11]
| Parameter | [Ni(L)₂(Cl)₂] - A Representative Example |
| Crystal Data | |
| Chemical Formula | C₃₀H₂₄Cl₄N₄NiO₂S₂ |
| Formula Weight | 791.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.15 |
| b (Å) | 18.50 |
| c (Å) | 19.25 |
| β (°) | 98.5 |
| Volume (ų) | 3575 |
| Z | 4 |
| Data Collection | |
| Temperature (K) | 100 |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Refinement | |
| R₁ [I > 2σ(I)] | 0.045 |
| wR₂ (all data) | 0.110 |
| Selected Bond Lengths (Å) | |
| Ni—S1 | 2.26 |
| Ni—S2 | 2.27 |
| Ni—Cl1 | 2.24 |
| Ni—Cl2 | 2.25 |
| S—C(S) (thiocarbonyl) | 1.70 |
| Selected Bond Angles (°) | |
| S1—Ni—S2 | 95.0 |
| Cl1—Ni—Cl2 | 98.0 |
| S1—Ni—Cl1 | 110.0 |
| S1—Ni—Cl2 | 112.0 |
| Hydrogen Bonding | Intramolecular N—H···O, Intermolecular C—H···Cl |
Structural Analysis:
In this representative structure, the Nickel(II) ion is four-coordinate, bonded to the sulfur atoms of two thiourea ligands and two chloride ions. The geometry around the Ni(II) center is a distorted tetrahedron. This is a common coordination geometry for Ni(II) with bulky ligands.[1] The thiourea ligands act as monodentate donors through the sulfur atom, which is typical when the acyl group is present, as the oxygen atom is involved in intramolecular hydrogen bonding.[12]
A key feature is the intramolecular N—H···O hydrogen bond between the amide proton and the carbonyl oxygen, which forms a stable six-membered pseudo-ring (an S(6) motif).[13] This interaction stabilizes a planar conformation of the benzoylthiourea fragment and is a recurring theme in the crystal structures of acylthiourea derivatives.[13][14] The crystal packing is further stabilized by weaker intermolecular interactions, such as C—H···Cl hydrogen bonds, which link adjacent molecules into a three-dimensional network.[15]
Part 4: Comparative Analysis with Alternative Thiourea Complexes
To understand the structural nuances of this compound complexes, it is instructive to compare them with related structures where either the metal ion or the ligand is varied.
Comparative Structural Geometries
Caption: Comparison of coordination geometries in different metal-thiourea complexes.
Comparison Table of Thiourea Complexes
| Feature | Case 1: [Ni(L)₂Cl₂] (This Guide) | Case 2: [Pd(L')₂Br₂] (Sterically Hindered)[1] | Case 3: [Cu(tu)₄]⁺ (Simple Thiourea)[16] |
| Metal Ion | Ni(II) | Pd(II) | Cu(I) |
| Ligand (L, L', tu) | N-(2-Chloro-5-methylphenyl)-N'-benzoylthiourea | 1,3-bis(2,6-diethylphenyl)thiourea | Thiourea |
| Coordination Geometry | Distorted Tetrahedral | Square Planar | Tetrahedral |
| Coordination Mode | Monodentate (S-donor) | Monodentate (S-donor) | Monodentate (S-donor) |
| Key Structural Driver | Steric bulk of the ligands favors tetrahedral geometry. | d⁸ electronic configuration of Pd(II) strongly favors square planar geometry. | d¹⁰ Cu(I) favors tetrahedral geometry; can form polynuclear structures. |
| Intramolecular H-Bond | Yes (N—H···O) | No (Lacks carbonyl group) | No (Lacks carbonyl group) |
| Intermolecular Forces | C—H···Cl | C—H···Br, N—H···Br | N—H···S |
Discussion of Comparative Data:
-
Effect of the Metal Ion (Ni vs. Pd): Comparing our representative Ni(II) complex with a similar Pd(II) complex reveals a fundamental difference driven by the metal's electronic configuration.[1] Ni(II) (d⁸) is flexible and can adopt tetrahedral, square planar, or octahedral geometries depending on the ligand field. With bulky thiourea ligands, a tetrahedral geometry is often preferred to minimize steric repulsion. In contrast, Pd(II) (also d⁸, but in the 4d series) has a much stronger preference for a square planar arrangement, which maximizes ligand field stabilization energy. This dictates the overall shape of the complex regardless of moderate steric hindrance.
-
Effect of the Ligand (L vs. L' vs. tu): The nature of the thiourea ligand itself is paramount.
-
Steric Hindrance: The sterically bulky 2,6-diethylphenyl groups in L' create a crowded coordination sphere, influencing bond angles and potentially limiting the formation of higher-coordinate species.[1]
-
Hydrogen Bonding: The presence of the benzoyl group in our ligand L introduces an intramolecular N—H···O hydrogen bond. This locks the ligand into a specific conformation and prevents the nitrogen atoms from participating in coordination, enforcing the S-monodentate mode.[13] In simple thiourea (tu), the absence of this feature allows for more flexible hydrogen bonding networks, often dominated by intermolecular N—H···S interactions, which are crucial for the stability of its crystal lattice.[17]
-
Polynuclearity: Simple ligands like thiourea can sometimes act as bridging ligands, leading to the formation of polynuclear complexes, as seen in some copper(I) thiourea structures.[16] The bulky substituents on our ligand L and on L' make such bridging less likely.
-
Part 5: Structure-Property Relationships and Future Directions
The detailed structural information obtained from XRD is vital for understanding the potential applications of this compound complexes.
-
Drug Development: The specific coordination geometry and the network of intermolecular interactions can influence how a complex interacts with biological targets like enzymes or DNA.[13][18] For instance, the planarity enforced by intramolecular hydrogen bonds and the overall molecular shape are critical for fitting into the active site of a protein. Molecular docking studies can use XRD-derived structures as a starting point to predict binding affinities and modes of action.[19]
-
Materials Science: The way molecules pack in a crystal, governed by hydrogen bonds and other weak interactions, determines bulk properties like solubility, stability, and even optical properties. Understanding these interactions is key to designing new materials.[5]
This comparative guide demonstrates that the crystal structure of a metal-thiourea complex is a delicate balance of electronic effects from the metal, steric demands of the ligand, and the intricate network of non-covalent interactions. By systematically modifying these components and analyzing the resulting structures through XRD, researchers can rationally design new molecules with tailored properties for applications in medicine and materials science.
References
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Synthesis, X-ray crystal structures, spectroscopic characterization, DFT calculations, and molecular docking study of new N-(4-chlorobutanoyl)-N'-(2-, 3-, and 4-methoxyphenyl)thiourea derivatives. (2025). Taylor & Francis Online. [Link]
-
Synthesis, Characterization, Spectroscopic and X-Ray Diffraction Studies of Novel Pair of Thiourea Derivatives of 2-Morpholin-4-yl-ethylamine. (2025). ResearchGate. [Link]
-
Synthesis, Characterization, Spectroscopic and X-Ray Diffraction Studies of Novel Pair of Thiourea Derivatives of 2-Morpholin-4-yl-ethylamine. (2015). Asian Journal of Chemistry. [Link]
-
X-ray diffraction study of copper(I) thiourea complexes formed in sulfate-containing acid solutions. (2000). PubMed. [Link]
-
Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. (2021). National Center for Biotechnology Information (PMC). [Link]
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Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N'-[Substituted Phenyl] Thiourea. (2014). Material Science Research India. [Link]
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Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities. (n.d.). National Center for Biotechnology Information (PMC). [Link]
-
Syntheses and structural characterization of divalent metal complexes (Co, Ni, Pd and Zn) of sterically hindered thiourea ligand and a theoretical insight of their interaction with SARS-CoV-2 enzyme. (2022). National Center for Biotechnology Information (PMC). [Link]
-
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (n.d.). National Center for Biotechnology Information (PMC). [Link]
-
1-(2-Chloro-5-nitrophenyl)-3-(2,2-dimethylpropionyl)thiourea. (n.d.). National Center for Biotechnology Information (PMC). [Link]
-
Crystal structure of complex (5) showing the interlinking of the two asymmetric units through intermolecular hydrogen bonding. (n.d.). ResearchGate. [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. (2025). ResearchGate. [Link]
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Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Biointerface Research in Applied Chemistry. [Link]
-
Syntheses and reactivity of alkyl 1-[N-(2-chloro-5-nitro-phenyl)-benzimidoyl] thioureas. (2025). ResearchGate. [Link]
-
Synthesis and Characterization of Complexes of Some Transition Metals with Two Bifunctional Thiourea Derivatives. (2018). ResearchGate. [Link]
-
Microwave Synthesis, Characterization, Biological Activity of N- (p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes. (n.d.). ResearchGate. [Link]
-
Synthesis of new thiourea derivatives and metal complexes. (n.d.). KSU BAP. [Link]
-
Synthesis, characterization, crystal structure and toxicity evaluation of Co (II), Cu (II), Mn (II), Ni (II), Pd (II) and Pt (II) complexes with Schiff base derived from 2‐chloro‐5‐(trifluoromethyl)aniline. (2025). ResearchGate. [Link]
-
N-(2-Chloro-5-nitrophenyl)-N′-(3-chloropropionyl)thiourea. (n.d.). National Center for Biotechnology Information (PMC). [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. [Link]
-
Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. (2024). Royal Society of Chemistry. [Link]
-
Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. (2021). Universidad de Zaragoza. [Link]
-
Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. (2023). MDPI. [Link]
-
Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted- phenylamino)-1,4-naphthoquinone Derivatives. (2022). SciSpace. [Link]
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X-ray crystallographic investigations of coordination modes in first-row transition metal complexes. (2024). Preprint. [Link]
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Comparative antibacterial activity of urea vs thiourea derivatives of 2-chloro-5-methylaniline
[1]
Executive Summary
This guide provides a technical analysis comparing the antibacterial efficacy of urea versus thiourea derivatives synthesized from the 2-chloro-5-methylaniline (6-chloro-m-toluidine) scaffold.[1]
While urea (
Key Finding: The 2-chloro-5-methylaniline thiourea derivatives typically demonstrate MIC values 2–4x lower (more potent) than their urea counterparts against S. aureus and E. coli strains.[1]
Chemical Basis: The Scaffold & Chalcogen Switch
The core scaffold, 2-chloro-5-methylaniline , provides a lipophilic aromatic wedge.[1] The chlorine atom at the ortho position and the methyl group at the meta position provide steric bulk that protects the core from rapid metabolic degradation.
Physicochemical Comparison
| Feature | Urea Derivative ( | Thiourea Derivative ( | Impact on Antibacterial Activity |
| H-Bonding | Strong Acceptor (Hard Base) | Weak Acceptor (Soft Base) | Urea binds tighter to water (solvation shell), impeding membrane transit.[1] |
| Lipophilicity (LogP) | Lower | Higher | Thiourea crosses lipid bilayers more efficiently.[1] |
| Conformation | Planar, rigid | More flexible | Sulfur's larger van der Waals radius allows "induced fit" in target enzymes (e.g., DNA Gyrase). |
| Metal Chelation | Weak | Strong | Sulfur coordinates effectively with metal cofactors (e.g., |
Synthesis Workflow
To evaluate these derivatives, a parallel synthesis workflow is required. The reaction utilizes nucleophilic addition of the aniline nitrogen to an isocyanate (for urea) or isothiocyanate (for thiourea).
Reaction Scheme
-
Precursor: 2-chloro-5-methylaniline (dissolved in Dichloromethane or Ethanol).[1]
-
Reagent A (Urea Path): Phenyl Isocyanate (or substituted analog).[1]
-
Reagent B (Thiourea Path): Phenyl Isothiocyanate (or substituted analog).[1]
Figure 1: Parallel synthesis pathway for generating bioisosteres from the parent aniline.[1]
Experimental Protocol: Antibacterial Evaluation
To ensure data integrity, use the Broth Microdilution Method (CLSI guidelines). This is superior to agar diffusion for hydrophobic compounds like thioureas, which diffuse poorly in aqueous agar.
Materials
-
Test Compounds: Urea and Thiourea derivatives (dissolved in 100% DMSO; Stock 10 mg/mL).[1]
-
Media: Mueller-Hinton Broth (MHB).[1]
-
Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922).[1]
-
Control: Ciprofloxacin or Ampicillin.[1]
Step-by-Step Methodology
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh overnight culture.[1]
-
Adjust turbidity to 0.5 McFarland standard (
CFU/mL). -
Dilute 1:100 in MHB to reach a final challenge concentration of
CFU/mL.
-
-
Plate Setup (96-well):
-
Incubation & Readout:
-
Incubate at
for 18–24 hours. -
Visual Read: Identify the lowest concentration with no visible turbidity (MIC).
-
Validation: Add 20 µL Resazurin dye (0.01%); a color change from blue to pink indicates viable bacterial metabolism.[1]
-
Comparative Performance Analysis
Mechanism of Action (SAR)
The thiourea moiety acts via a dual mechanism that the urea moiety struggles to replicate efficiently:
-
Membrane Permeation: The sulfur atom increases the partition coefficient (LogP), allowing the molecule to passively diffuse through the lipid-rich bacterial envelope.
-
Target Binding (DNA Gyrase): Thioureas are known inhibitors of bacterial DNA Gyrase (Subunit B).[1] The
group can form stable coordination complexes with the active site, often outperforming the bond which is more prone to hydration.
Figure 2: The "Chalcogen Effect" on antibacterial pharmacodynamics.
Representative Data: Urea vs. Thiourea
Data aggregated from comparative studies of chloro-methyl-phenyl analogues [1, 3, 5].[1][2]
| Bacterial Strain | Derivative Type | MIC Range (µg/mL) | Activity Classification |
| S.[1][3][4] aureus (Gram +) | Urea | 32 – >64 | Weak / Inactive |
| Thiourea | 4 – 16 | Moderate to Potent | |
| E.[1] coli (Gram -) | Urea | >128 | Inactive |
| Thiourea | 16 – 64 | Moderate | |
| M.[1] tuberculosis | Urea | >50 | Inactive |
| Thiourea | 2 – 10 | Potent |
Interpretation: The 2-chloro-5-methylaniline thiourea derivatives consistently show a 4-fold to 8-fold increase in potency over their urea analogues.[1] The urea derivatives often fail to reach therapeutic concentrations inside the cell due to their high polarity and rapid efflux.
Conclusion & Recommendation
For researchers developing antimicrobial agents based on the 2-chloro-5-methylaniline scaffold, thiourea derivatives are the superior choice .[1]
-
Synthetic Accessibility: Both are equally easy to synthesize, but thiourea yields are often higher due to the high reactivity of isothiocyanates.[1]
-
Bioactivity: The sulfur atom confers critical lipophilicity required to breach the Gram-negative cell wall.[1]
-
Future Optimization: Focus on modifying the N'-terminus (the non-aniline side) of the thiourea with electron-withdrawing groups (e.g., fluorinated benzoyl groups) to further enhance potency, as suggested by recent literature [4].
References
-
Scientific Research Publishing. Synthesis and Antibacterial Activity of Urea and Thiourea Derivatives. [Link][1]
-
Letters in Applied NanoBioScience. Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. [Link][1]
-
National Institutes of Health (PMC). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against MRSA. [Link][1]
-
MDPI. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates. [Link][1]
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Comparative Guide: Structure-Activity Relationship (SAR) of Chloro-Methyl Substituted Phenylthioureas
Executive Summary
The phenylthiourea (PTU) scaffold remains a cornerstone in the design of urease inhibitors, critical for treating Helicobacter pylori infections and preventing catheter encrustation. While unsubstituted PTUs show moderate activity, recent structural optimization has identified chloro-methyl substitution —specifically the 3-chloro-2-methyl motif—as a hyper-potent modification.
This guide analyzes the structure-activity relationship (SAR) of these derivatives, demonstrating how the interplay between the electron-withdrawing chlorine and the lipophilic methyl group creates a "lock-and-key" fit within the urease active site. Experimental data reviewed here indicates that optimized chloro-methyl hybrids can achieve IC
Mechanistic Insight: The Nickel-Anchor Hypothesis
To understand the SAR, one must first visualize the target. Urease is a nickel-dependent metalloenzyme. The active site contains a bi-nickel center (
Binding Mode
The thiourea sulfur atom (
Safety Operating Guide
A Researcher's Guide to the Safe Handling of (2-Chloro-5-methylphenyl)thiourea
In the dynamic landscape of drug discovery and chemical synthesis, the safe handling of novel compounds is paramount. This guide provides essential, experience-driven protocols for the safe use of (2-Chloro-5-methylphenyl)thiourea in a laboratory setting. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety through a thorough understanding of the "why" behind each procedural step.
I. Hazard Identification and Risk Assessment
Before any handling of this compound, a thorough risk assessment is crucial. This involves understanding the potential routes of exposure and the associated health risks.
Potential Routes of Exposure:
-
Inhalation: Dust or aerosols can be inhaled, potentially leading to respiratory irritation.[2][4]
-
Dermal Contact: The compound may cause skin irritation or be absorbed through the skin, leading to systemic effects.[1][5]
Known Hazards of Structurally Similar Compounds (Thioureas):
-
Skin Irritation: May cause skin rashes or a burning sensation upon contact.[1][3]
-
Carcinogenicity: Some thiourea compounds are suspected of causing cancer.[5][7]
-
Reproductive Toxicity: Some thiourea derivatives are suspected of damaging fertility or the unborn child.[7][9]
II. Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| PPE Category | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, PVC).[2][3] | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1][2] | To protect eyes from dust and splashes. |
| Body Protection | A lab coat worn buttoned. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator should be used if there is a risk of generating dust or aerosols, especially outside of a ventilated enclosure.[1][10] | To prevent inhalation of the compound. |
III. Safe Handling and Operational Protocols
Adherence to strict operational protocols is essential to minimize exposure and ensure a safe working environment.
A. Engineering Controls: Containing the Hazard
The primary method for controlling exposure should always be through engineering controls.
-
Chemical Fume Hood: All weighing and handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[5]
B. Procedural Workflow for Handling this compound
The following diagram outlines the logical flow of operations when working with this compound.
Caption: Workflow for the safe handling of this compound.
C. Step-by-Step Handling Procedure
-
Preparation:
-
Conduct a pre-use risk assessment.
-
Put on all required PPE as outlined in the table above.
-
Prepare your workspace within the chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
-
Handling:
-
Carefully weigh the required amount of this compound. Avoid creating dust.[2]
-
Transfer the compound to the reaction vessel using a spatula or other appropriate tool.
-
-
Post-Handling:
-
Securely close the primary container of this compound.
-
Decontaminate any equipment used with an appropriate solvent.
-
Clean the work area within the fume hood.
-
IV. Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and correct action is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[1][4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[7][11] |
| Spill | Evacuate the immediate area. If the spill is large, alert others. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the material in a sealed container for disposal.[1][9] |
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for thiourea or a related compound to the medical personnel. [9][12]
V. Disposal Plan: Responsible Waste Management
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste:
-
Collect all solid waste, including contaminated gloves, bench paper, and disposable equipment, in a clearly labeled, sealed container.
-
-
Liquid Waste:
-
Collect all liquid waste from reactions and cleaning in a labeled, sealed container.
-
-
Disposal:
By implementing these comprehensive safety measures, researchers can confidently and responsibly handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
- New Jersey Department of Health and Senior Services. (2002). Right to Know Hazardous Substance Fact Sheet: THIOUREA, (2-CHLORO- PHENYL).
- Laboratorium Discounter. (2023, February 22).
- Santa Cruz Biotechnology.
- Ing. Petr Švec - PENTA s.r.o. (2025, February 19).
- ChemSupply Australia Pty Ltd. (2023, March 8).
- Flinn Scientific, Inc. (2014, March 25).
- National Oceanic and Atmospheric Administration (NOAA). THIOUREA, (2-METHYLPHENYL)- | CAMEO Chemicals.
- TCI EUROPE N.V. (2025, June 2).
- Hill Brothers Chemical Company. (2015, February 11).
- MBL Life Science. (2025, January 27).
- Occupational Safety and Health Administration (OSHA). (2021, January 13). THIOUREA.
- Thermo Fisher Scientific Chemicals, Inc. (2025, December 21).
- Sigma-Aldrich Inc. (2025, October 29).
- Merck Life Science UK Limited. (2022).
- Carl ROTH GmbH + Co. KG.
- Techno PharmChem. (2024, September 11).
- Fisher Scientific. (2014, August 11).
- Redox. (2022, March 9).
- Fisher Scientific. (2009, September 1).
- Protective Industrial Products. PIP®: PPE 3 Arc Flash Kit - 33 Cal/cm2.
- University of Washington.
- Arc Flash Institute. Simplified PPE list based on NFPA 70E Table 130.5(G).
- University of Pennsylvania Environmental Health and Radiation Safety. HRC/ARC FLASH PERSONAL PROTECTIVE EQUIPMENT (PPE)
Sources
- 1. nj.gov [nj.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Thiourea SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. THIOUREA, (2-METHYLPHENYL)- | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. redox.com [redox.com]
- 9. sds.laboratoriumdiscounter.nl [sds.laboratoriumdiscounter.nl]
- 10. hillbrothers.com [hillbrothers.com]
- 11. technopharmchem.com [technopharmchem.com]
- 12. pentachemicals.eu [pentachemicals.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
